molecular formula C11H15BrClNO B6216008 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride CAS No. 2742659-78-3

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Cat. No. B6216008
CAS RN: 2742659-78-3
M. Wt: 292.6
InChI Key:
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Description

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (6-Br-9-OMe-THB-HCl) is a synthetic compound belonging to the class of benzazepine derivatives. It is an important chemical intermediate used in the synthesis of a variety of bioactive molecules, including pharmaceuticals, agrochemicals, and other industrial products. 6-Br-9-OMe-THB-HCl is a versatile compound that has been employed in a variety of synthetic organic transformations, such as acylations, alkylations, and condensations.

Mechanism of Action

The mechanism of action of 6-Br-9-OMe-THB-HCl is not fully understood at present. However, it is believed to act as an acylating agent, whereby it reacts with an organic molecule to form an acylated product. This reaction occurs through the formation of an intermediate acyl-enzyme complex, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-9-OMe-THB-HCl are not well-understood. However, it has been shown to be a potent acylating agent and has been used in a variety of synthetic organic transformations. In addition, it has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrazines, and quinolines.

Advantages and Limitations for Lab Experiments

The main advantage of 6-Br-9-OMe-THB-HCl is its versatility as a synthetic intermediate. It can be used in a variety of synthetic organic transformations, such as acylations, alkylations, and condensations. Furthermore, it is a relatively inexpensive compound and is easy to obtain.
However, there are some limitations to the use of 6-Br-9-OMe-THB-HCl in laboratory experiments. For example, it is a relatively unstable compound and is prone to degradation in the presence of light and heat. In addition, it is a potent acylating agent and can cause unwanted side reactions with other compounds.

Future Directions

The future of 6-Br-9-OMe-THB-HCl lies in its potential applications in the synthesis of a variety of pharmaceuticals, agrochemicals, and other industrial products. In addition, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Furthermore, there is a need to develop more efficient and cost-effective methods for its synthesis. Finally, there is a need to develop new synthetic transformations that can be performed using 6-Br-9-OMe-THB-HCl as a key intermediate.

Synthesis Methods

The synthesis of 6-Br-9-OMe-THB-HCl can be achieved using a number of methods. The most common method involves the reaction of 9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (9-OMe-THB) with bromoacetic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction produces 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (6-Br-9-OMe-THB), which is then further reacted with hydrochloric acid to yield 6-Br-9-OMe-THB-HCl.

Scientific Research Applications

6-Br-9-OMe-THB-HCl is widely used in scientific research due to its versatile synthetic properties. It has been used as a key intermediate in the synthesis of a variety of bioactive molecules, such as pharmaceuticals, agrochemicals, and other industrial products. In addition, 6-Br-9-OMe-THB-HCl has been used in a variety of organic transformations, such as acylations, alkylations, and condensations. It has also been used as a reagent in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrazines, and quinolines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methoxyphenylacetic acid", "2-bromoethylamine hydrobromide", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Conversion of 4-methoxyphenylacetic acid to 4-methoxyphenylacetic acid methyl ester using methanol and sulfuric acid.", "Step 2: Conversion of 4-methoxyphenylacetic acid methyl ester to 4-methoxyphenylethylamine using 2-bromoethylamine hydrobromide, sodium hydroxide, and ethanol.", "Step 3: Conversion of 4-methoxyphenylethylamine to 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine using acetic anhydride, phosphorus pentoxide, and hydrochloric acid.", "Step 4: Conversion of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine to 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride using hydrochloric acid." ] }

CAS RN

2742659-78-3

Molecular Formula

C11H15BrClNO

Molecular Weight

292.6

Purity

95

Origin of Product

United States

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